
3-Cyclohexyl-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-4-methylpiperidine is a piperidine derivative characterized by a cyclohexyl group attached to the third carbon and a methyl group attached to the fourth carbon of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines, including piperidines . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and microwave irradiation can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides or other oxidized derivatives.
Reduction: Reduction of imines or other functional groups to amines.
Substitution: Nucleophilic substitution reactions involving the piperidine nitrogen or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium or rhodium in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
3-Cyclohexyl-4-methylpiperidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and analgesic activities.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic amine.
4-Methylpiperidine: A piperidine derivative with a methyl group at the fourth position.
Cyclohexylamine: An amine with a cyclohexyl group attached to the nitrogen.
Uniqueness: 3-Cyclohexyl-4-methylpiperidine is unique due to the presence of both cyclohexyl and methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H23N |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
3-cyclohexyl-4-methylpiperidine |
InChI |
InChI=1S/C12H23N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
Clé InChI |
PGYCKPYFTAJYEI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


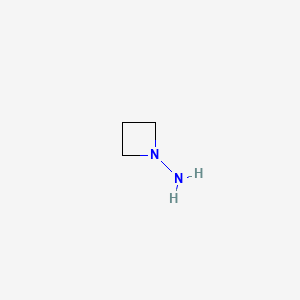

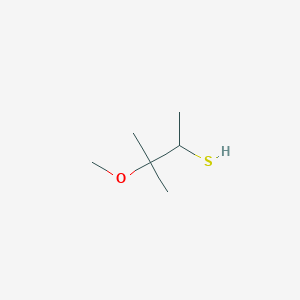
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)

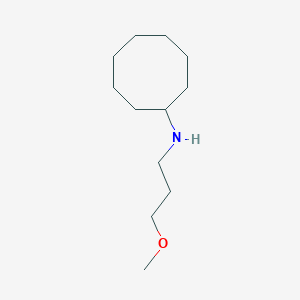

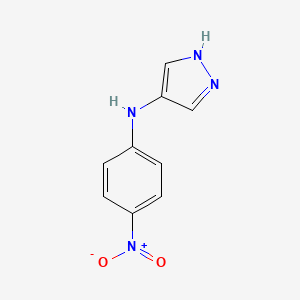
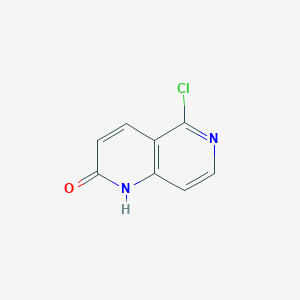
![[3-(Cyclooctylamino)propyl]dimethylamine](/img/structure/B13241578.png)
![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)

![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)
![1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one](/img/structure/B13241606.png)
